molecular formula C18H21NOS2 B2716375 2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396803-28-3

2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2716375
CAS No.: 1396803-28-3
M. Wt: 331.49
InChI Key: MGLUQBZZBNNZJW-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is an organic compound that features a benzylthio group and a thiophen-2-yl substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced via a substitution reaction, often using thiophene and a suitable electrophile.

    Attachment of the Benzylthio Group: The benzylthio group is attached through a nucleophilic substitution reaction, where a benzylthiol reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylthio and thiophen-2-yl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets can include receptors, enzymes, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

    2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)butanone: Similar structure with a butanone group instead of ethanone.

Uniqueness

2-(Benzylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c20-18(14-21-13-15-5-2-1-3-6-15)19-10-8-16(9-11-19)17-7-4-12-22-17/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLUQBZZBNNZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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